molecular formula C48H64N14O8S B154075 Ranatensin M CAS No. 135727-57-0

Ranatensin M

Cat. No. B154075
M. Wt: 997.2 g/mol
InChI Key: ORAUXLRLTVWGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatensin M is a peptide that is extracted from the skin of the Chinese brown frog, Rana chensinensis. It is a well-known bioactive peptide that has gained significant attention from the scientific community due to its potential therapeutic applications. Ranatensin M is a cyclic nonadecapeptide that has a unique amino acid sequence. It has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of Ranatensin M involves the activation of specific receptors in the body. It has been shown to bind to the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure. Ranatensin M also binds to the neurotensin receptor, which is involved in the regulation of pain and anxiety. The binding of Ranatensin M to these receptors leads to a cascade of biochemical reactions that result in the observed biological effects.

Biochemical And Physiological Effects

Ranatensin M has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to lower blood pressure by inhibiting the renin-angiotensin-aldosterone system. Ranatensin M has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, Ranatensin M has been shown to have antimicrobial effects against a wide range of pathogens, including bacteria and fungi. Ranatensin M has also been shown to have anxiolytic and analgesic effects.

Advantages And Limitations For Lab Experiments

Ranatensin M has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a wide range of biological activities, which makes it a promising candidate for drug development. Ranatensin M is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of Ranatensin M is that it has a low yield, which makes it challenging to produce in large quantities. Additionally, Ranatensin M is relatively unstable, which makes it challenging to store and transport.

Future Directions

There are several future directions for research on Ranatensin M. One of the directions is to investigate its potential as a therapeutic agent for hypertension and other cardiovascular diseases. Another direction is to explore its potential as an anticancer agent. Additionally, more research is needed to understand the mechanism of action of Ranatensin M and its potential interactions with other drugs. Finally, further research is needed to optimize the synthesis of Ranatensin M and to develop more efficient methods for producing the peptide in larger quantities.
Conclusion:
Ranatensin M is a promising bioactive peptide that has gained significant attention from the scientific community due to its potential therapeutic applications. It exhibits a wide range of biological activities, including antihypertensive, antitumor, and antimicrobial effects. Ranatensin M has also been shown to have anxiolytic and analgesic effects. While there are some limitations to its use in lab experiments, Ranatensin M has several advantages that make it a promising candidate for drug development. Further research is needed to explore its potential as a therapeutic agent and to optimize its synthesis and production.

Synthesis Methods

The synthesis of Ranatensin M involves the extraction of the peptide from the skin of the Chinese brown frog. The purification of the peptide involves a combination of chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gel filtration chromatography. The yield of Ranatensin M is relatively low, which makes it a challenging peptide to synthesize. However, recent advances in peptide synthesis techniques have made it possible to produce Ranatensin M in larger quantities.

Scientific Research Applications

Ranatensin M has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antihypertensive, antitumor, and antimicrobial effects. Ranatensin M has also been shown to have anxiolytic and analgesic effects. These properties make it a promising candidate for drug development.

properties

CAS RN

135727-57-0

Product Name

Ranatensin M

Molecular Formula

C48H64N14O8S

Molecular Weight

997.2 g/mol

IUPAC Name

2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-N-[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide

InChI

InChI=1S/C48H64N14O8S/c1-5-27(2)41(62-43(65)28(3)57-45(67)38(18-30-21-53-35-14-10-9-13-33(30)35)60-44(66)34(49)19-31-22-51-25-55-31)48(70)54-24-40(63)58-39(20-32-23-52-26-56-32)47(69)61-37(17-29-11-7-6-8-12-29)46(68)59-36(42(50)64)15-16-71-4/h6-14,21-23,25-28,34,36-39,41,53H,5,15-20,24,49H2,1-4H3,(H2,50,64)(H,51,55)(H,52,56)(H,54,70)(H,57,67)(H,58,63)(H,59,68)(H,60,66)(H,61,69)(H,62,65)

InChI Key

ORAUXLRLTVWGBK-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N

sequence

HWAXGHFM

synonyms

His-Trp-Ala-Ile-Gly-His-Phe-Met-NH2
histidyl-tryptophyl-alanyl-isoleucyl-glycyl-histidyl-phenylalanyl-methionine amide
ranatensin M
ranatensin-M

Origin of Product

United States

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